7-chloro-4-oxo-4H-chromene-2-carboxylic acid
Overview
Description
7-Chloro-4-oxo-4H-chromene-2-carboxylic acid is a chemical compound with the molecular formula C10H5ClO4 and a molecular weight of 224.60 g/mol . This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid typically involves the cyclization of substituted resorcinols with different 2-benzylidene malononitriles or nitrophenylboronic acid as a green catalyst . Other catalysts like diethylamide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The compound is often produced in solid form and stored under dry conditions at room temperature .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromene ring structure.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are employed.
Major Products: The major products formed from these reactions include various substituted chromenes and chromanones, which have significant biological and chemical properties .
Scientific Research Applications
7-Chloro-4-oxo-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its ability to inhibit lipid peroxidation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and pathways involved in oxidative stress and inflammation . Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
- 6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acid
- 8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid
- 6-Bromo-4-oxo-4H-chromene-3-carboxylic acid
- 2-Oxo-2H-chromene-6-carboxylic acid
Uniqueness: 7-Chloro-4-oxo-4H-chromene-2-carboxylic acid is unique due to its specific chlorine substitution at the 7th position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-chloro-4-oxochromene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO4/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAXIAZVGOANTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361013 | |
Record name | 7-chloro-4-oxo-4H-chromene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114741-22-9 | |
Record name | 7-chloro-4-oxo-4H-chromene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Chloro-4-oxo-4H-chromene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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